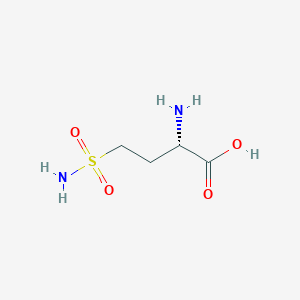
(2s)-2-Amino-4-sulfamoylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2s)-2-Amino-4-sulfamoylbutanoic acid is a chemical compound with the molecular formula C4H9NO4S. It is also known as 4-Sulfamoyl-butyric acid. This compound is characterized by the presence of an amino group, a carboxyl group, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2s)-2-Amino-4-sulfamoylbutanoic acid can be synthesized from 4-Sulfamoyl-butyric acid methyl ester. The synthesis involves the hydrolysis of the ester group to form the carboxylic acid. The reaction typically requires an acidic or basic catalyst and is carried out under controlled temperature conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis of 4-Sulfamoyl-butyric acid methyl ester. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(2s)-2-Amino-4-sulfamoylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols from the carboxyl group.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
(2s)-2-Amino-4-sulfamoylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in solid-phase synthesis for tethering carboxylic acids to support materials.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of sulfonamide-based drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2s)-2-Amino-4-sulfamoylbutanoic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the carboxyl group can participate in ionic interactions, and the sulfonamide group can engage in nucleophilic substitution reactions. These interactions enable the compound to modulate biochemical pathways and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Sulfamoyl-butyric acid: Similar structure but lacks the amino group.
3-Carboxypropanesulfonamide: Similar structure but lacks the amino group.
Sulfanilamide: Contains a sulfonamide group but differs in the rest of the structure.
Uniqueness
(2s)-2-Amino-4-sulfamoylbutanoic acid is unique due to the presence of all three functional groups (amino, carboxyl, and sulfonamide) in a single molecule. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
83199-31-9 |
|---|---|
Fórmula molecular |
C4H10N2O4S |
Peso molecular |
182.2 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-sulfamoylbutanoic acid |
InChI |
InChI=1S/C4H10N2O4S/c5-3(4(7)8)1-2-11(6,9)10/h3H,1-2,5H2,(H,7,8)(H2,6,9,10)/t3-/m0/s1 |
Clave InChI |
DBJCKYLNABMIDC-VKHMYHEASA-N |
SMILES |
C(CS(=O)(=O)N)C(C(=O)O)N |
SMILES isomérico |
C(CS(=O)(=O)N)[C@@H](C(=O)O)N |
SMILES canónico |
C(CS(=O)(=O)N)C(C(=O)O)N |
Pictogramas |
Irritant |
Sinónimos |
3-ACPS 3-amino-3-carboxypropanesulfonamide homocysteine sulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















